molecular formula C12H14N2O5 B11022199 Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate

Cat. No.: B11022199
M. Wt: 266.25 g/mol
InChI Key: WFWZWDVRJIAUMS-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate: C16H17N3O5\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_5C16​H17​N3​O5​

    .
  • It belongs to the class of benzoic acid derivatives and contains both a nitro group and a carbamate functional group.
  • The compound’s systematic name describes its structure: it consists of a methyl ester of 3-nitro-5-(propan-2-ylcarbamoyl)benzoic acid.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of 3-nitrobenzoic acid with isobutyl chloroformate (to form the carbamate) followed by methylation using diazomethane.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent.

      Industrial Production: While there isn’t widespread industrial production of this compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., hydrogen and palladium), nucleophiles, and acid/base catalysts are used.

      Major Products: Reduction yields the corresponding amino compound, while substitution reactions lead to various derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activity (e.g., antimicrobial properties).

      Medicine: Notable applications yet, but research continues.

      Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.

  • Mechanism of Action

    • Mechanism depends on specific applications.
    • No well-defined molecular targets or pathways reported yet.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C12H14N2O5

    Molecular Weight

    266.25 g/mol

    IUPAC Name

    methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate

    InChI

    InChI=1S/C12H14N2O5/c1-7(2)13-11(15)8-4-9(12(16)19-3)6-10(5-8)14(17)18/h4-7H,1-3H3,(H,13,15)

    InChI Key

    WFWZWDVRJIAUMS-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

    Origin of Product

    United States

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